molecular formula C22H16BrN3O4 B11113862 7-bromo-4-(4-nitrobenzoyl)-5-phenyl-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one

7-bromo-4-(4-nitrobenzoyl)-5-phenyl-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one

Cat. No.: B11113862
M. Wt: 466.3 g/mol
InChI Key: CLFGGKHNEFCKBC-UHFFFAOYSA-N
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Description

7-BROMO-4-(4-NITROBENZOYL)-5-PHENYL-2,3,4,5-TETRAHYDRO-1H-1,4-BENZODIAZEPIN-2-ONE is a complex organic compound belonging to the benzodiazepine family. Benzodiazepines are known for their wide range of pharmacological activities, including anxiolytic, sedative, and muscle relaxant properties. This specific compound is characterized by the presence of a bromine atom, a nitrobenzoyl group, and a phenyl group, which contribute to its unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-BROMO-4-(4-NITROBENZOYL)-5-PHENYL-2,3,4,5-TETRAHYDRO-1H-1,4-BENZODIAZEPIN-2-ONE typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the benzodiazepine core: This is achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the bromine atom: Bromination is usually carried out using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.

    Attachment of the nitrobenzoyl group: This step involves the acylation of the benzodiazepine core with 4-nitrobenzoyl chloride in the presence of a base such as pyridine.

    Addition of the phenyl group: This can be achieved through a Friedel-Crafts alkylation reaction using phenyl chloride and a Lewis acid catalyst like aluminum chloride.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

7-BROMO-4-(4-NITROBENZOYL)-5-PHENYL-2,3,4,5-TETRAHYDRO-1H-1,4-BENZODIAZEPIN-2-ONE undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Reduction: The bromine atom can be replaced by a hydrogen atom through a reduction reaction using zinc and hydrochloric acid.

    Substitution: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst.

    Reduction: Zinc, hydrochloric acid.

    Substitution: Nucleophiles such as amines or thiols.

Major Products Formed

    Amino derivative: Formed by the reduction of the nitro group.

    Hydrogenated derivative: Formed by the reduction of the bromine atom.

    Substituted derivatives: Formed by nucleophilic substitution reactions.

Scientific Research Applications

7-BROMO-4-(4-NITROBENZOYL)-5-PHENYL-2,3,4,5-TETRAHYDRO-1H-1,4-BENZODIAZEPIN-2-ONE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological targets, including enzymes and receptors.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of anxiety and related disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 7-BROMO-4-(4-NITROBENZOYL)-5-PHENYL-2,3,4,5-TETRAHYDRO-1H-1,4-BENZODIAZEPIN-2-ONE involves its interaction with specific molecular targets, such as GABA receptors in the central nervous system. By binding to these receptors, the compound enhances the inhibitory effects of GABA, leading to its anxiolytic and sedative properties. The exact pathways and molecular interactions are still under investigation.

Comparison with Similar Compounds

Similar Compounds

    Diazepam: Another benzodiazepine with similar anxiolytic and sedative properties.

    Lorazepam: Known for its potent anxiolytic effects.

    Clonazepam: Used primarily for its anticonvulsant properties.

Uniqueness

7-BROMO-4-(4-NITROBENZOYL)-5-PHENYL-2,3,4,5-TETRAHYDRO-1H-1,4-BENZODIAZEPIN-2-ONE is unique due to the presence of the bromine atom and the nitrobenzoyl group, which confer distinct chemical and biological properties compared to other benzodiazepines. These structural features may result in different pharmacokinetics and pharmacodynamics, making it a valuable compound for further research and development.

Properties

Molecular Formula

C22H16BrN3O4

Molecular Weight

466.3 g/mol

IUPAC Name

7-bromo-4-(4-nitrobenzoyl)-5-phenyl-3,5-dihydro-1H-1,4-benzodiazepin-2-one

InChI

InChI=1S/C22H16BrN3O4/c23-16-8-11-19-18(12-16)21(14-4-2-1-3-5-14)25(13-20(27)24-19)22(28)15-6-9-17(10-7-15)26(29)30/h1-12,21H,13H2,(H,24,27)

InChI Key

CLFGGKHNEFCKBC-UHFFFAOYSA-N

Canonical SMILES

C1C(=O)NC2=C(C=C(C=C2)Br)C(N1C(=O)C3=CC=C(C=C3)[N+](=O)[O-])C4=CC=CC=C4

Origin of Product

United States

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